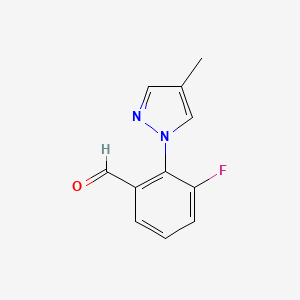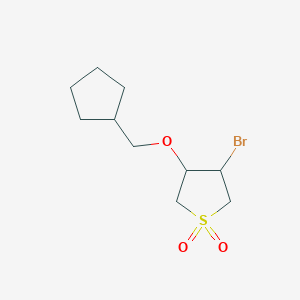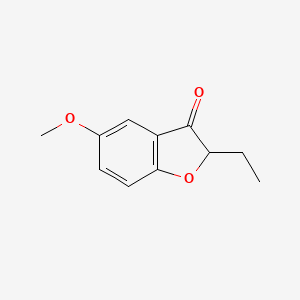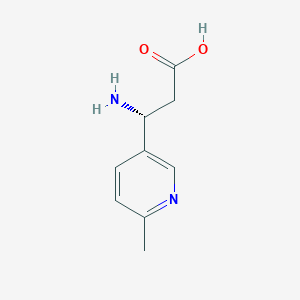
(3R)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid is a chiral amino acid derivative featuring a pyridine ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine-3-carboxylic acid.
Amidation: The carboxylic acid is converted to an amide using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with ammonia or an amine.
Reduction: The amide is reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (3R)-enantiomer.
Industrial Production Methods: On an industrial scale, the synthesis may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce the amide to the amine.
Enzymatic Resolution: Employing enzymes like lipases or esterases to selectively hydrolyze one enantiomer in a racemic mixture.
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced back to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions with reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of (3R)-3-nitro-3-(6-methylpyridin-3-yl)propanoic acid.
Reduction: Formation of this compound.
Substitution: Formation of (3R)-3-amino-3-(6-bromopyridin-3-yl)propanoic acid.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of chiral catalysts and ligands.
Biology:
- Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine:
- Explored as a potential therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3R)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
- (3R)-3-amino-3-(pyridin-3-yl)propanoic acid
- (3R)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid
- (3R)-3-amino-3-(5-methylpyridin-3-yl)propanoic acid
Uniqueness:
- The presence of the 6-methyl group on the pyridine ring distinguishes (3R)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid from its analogs.
- This structural feature may influence its binding affinity and selectivity towards specific molecular targets, making it unique in its biological and chemical properties.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(3R)-3-amino-3-(6-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-7(5-11-6)8(10)4-9(12)13/h2-3,5,8H,4,10H2,1H3,(H,12,13)/t8-/m1/s1 |
InChIキー |
JYDYKSGHXXIWCC-MRVPVSSYSA-N |
異性体SMILES |
CC1=NC=C(C=C1)[C@@H](CC(=O)O)N |
正規SMILES |
CC1=NC=C(C=C1)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


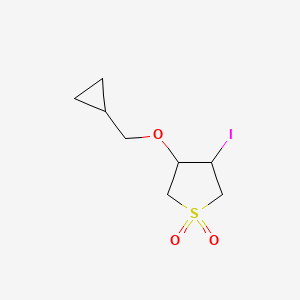
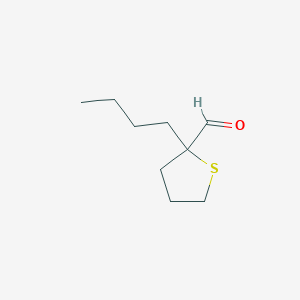
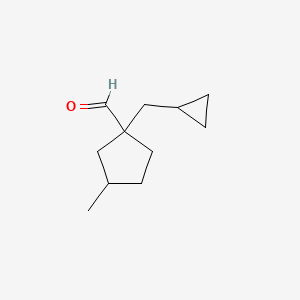
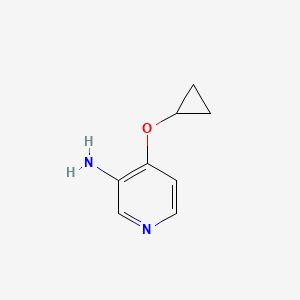
![9-Bromo-1H,2H,3H-benzo[f]indole](/img/structure/B13311212.png)
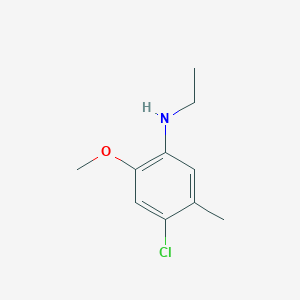
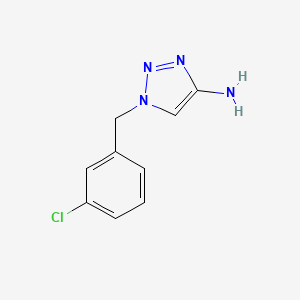
![2-[(2-Methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13311225.png)
![N-[4-(Methylsulfanyl)phenyl]thian-4-amine](/img/structure/B13311232.png)
